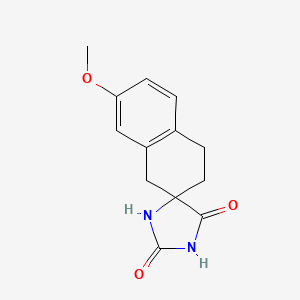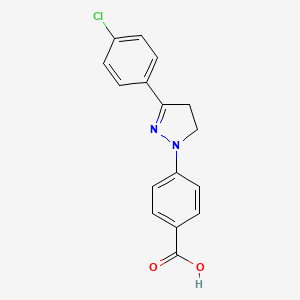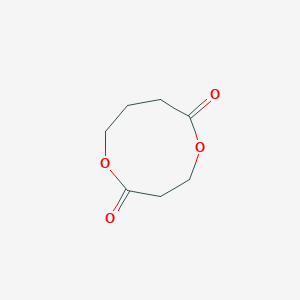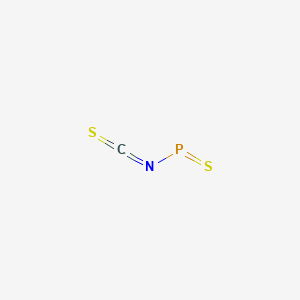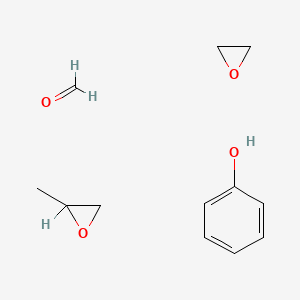
Formaldehyde;2-methyloxirane;oxirane;phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde, polymer with methyloxirane, oxirane and phenol is a complex polymeric compound. It is formed by the polymerization of formaldehyde with methyloxirane, oxirane, and phenol. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with methyloxirane, oxirane and phenol involves the polymerization of formaldehyde with methyloxirane, oxirane, and phenol. Formaldehyde is typically used in its aqueous form, known as formalin. The polymerization process can be carried out under both acidic and alkaline conditions, which influence the structure of the resulting polymer. Under acidic conditions, the polymer tends to be linear with minimal branching, while under alkaline conditions, a more networked structure is formed .
Industrial Production Methods
In industrial settings, the production of this polymer involves controlled polymerization reactions. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to achieve the desired polymer structure. The polymerization process is exothermic, releasing significant amounts of heat .
Análisis De Reacciones Químicas
Types of Reactions
Formaldehyde, polymer with methyloxirane, oxirane and phenol undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: Substitution reactions can occur at various reactive sites on the polymer chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce oxidized polymer derivatives, while substitution reactions can introduce new functional groups into the polymer chain .
Aplicaciones Científicas De Investigación
Formaldehyde, polymer with methyloxirane, oxirane and phenol has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds and as a precursor for other polymers.
Biology: The polymer is used in the development of biomaterials and as a component in various biological assays.
Medicine: It is used in the formulation of medical adhesives and coatings for medical devices.
Industry: The polymer is used in the production of high-temperature adhesives, coatings, electrical products, and laminates
Mecanismo De Acción
The mechanism of action of formaldehyde, polymer with methyloxirane, oxirane and phenol involves its ability to form strong covalent bonds with various substrates. The polymer’s reactive sites, such as the oxirane and methyloxirane groups, can undergo ring-opening reactions, leading to the formation of cross-linked networks. These networks provide the polymer with its unique mechanical and chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
- Formaldehyde, polymer with (chloromethyl)oxirane and phenol
- Formaldehyde, polymer with 2-methyloxirane and 4-nonylphenol
- Methyl-oxirane polymer with oxirane
Uniqueness
Formaldehyde, polymer with methyloxirane, oxirane and phenol is unique due to its specific combination of monomers, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of flexibility, thermal stability, and reactivity, making it suitable for a wide range of applications .
Propiedades
Número CAS |
25134-86-5 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
formaldehyde;2-methyloxirane;oxirane;phenol |
InChI |
InChI=1S/C6H6O.C3H6O.C2H4O.CH2O/c7-6-4-2-1-3-5-6;1-3-2-4-3;1-2-3-1;1-2/h1-5,7H;3H,2H2,1H3;1-2H2;1H2 |
Clave InChI |
GIGAQLHTAVSRMD-UHFFFAOYSA-N |
SMILES canónico |
CC1CO1.C=O.C1CO1.C1=CC=C(C=C1)O |
Números CAS relacionados |
25134-86-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




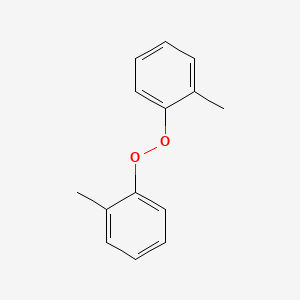
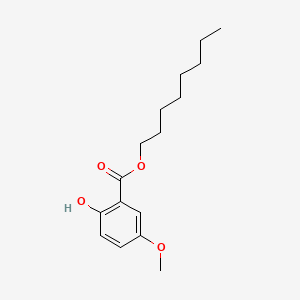

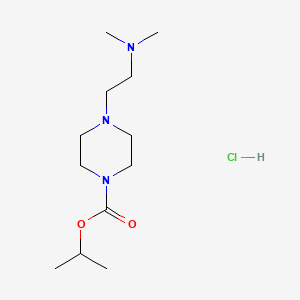
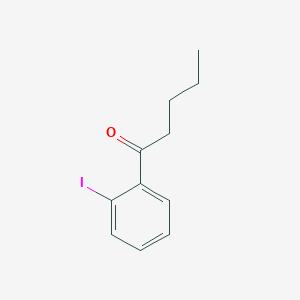
![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
